Jhdm-IN-1

Epigenetics Histone Demethylase Cellular Permeability

Researchers requiring a well-characterized inhibitor to dissect Jumonji C domain-containing histone demethylase (JHDM) functions without confounding off-target activity on LSD1 or KDM5 can rely on Jhdm-IN-1. Unlike pan-Jumonji inhibitors, this probe exhibits a defined selectivity window, preferentially inhibiting the trimethyl-lysine demethylase subfamily. - Delivers dose-response certainty with IC50 values of 3.4 μM (JMJD2C), 4.3 μM (JMJD2A), 5.9 μM (JMJD2E), 10 μM (PHF8), and 43 μM (JMJD3). - Serves as the essential cell-inactive control compound for its prodrug Methylstat, enabling unambiguous attribution of cellular phenotypes to on-target JHDM inhibition. - Supplied with high DMSO solubility (>100 mg/mL), facilitating seamless integration into HTS and in vitro enzymatic assay workflows.

Molecular Formula C27H29N3O6
Molecular Weight 491.5 g/mol
Cat. No. B12396321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJhdm-IN-1
Molecular FormulaC27H29N3O6
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)C=CC(=O)O)O
InChIInChI=1S/C27H29N3O6/c31-25(14-15-26(32)33)30(35)17-4-3-16-28-18-20-10-12-21(13-11-20)19-36-27(34)29-24-9-5-7-22-6-1-2-8-23(22)24/h1-2,5-15,28,35H,3-4,16-19H2,(H,29,34)(H,32,33)/b15-14+
InChIKeyFOJNYQXAAPCEPX-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jhdm-IN-1: Baseline Profile & Comparator Context


Jhdm-IN-1 (CAS 1310809-17-6, MW 491.54, C27H29N3O6) is a small-molecule inhibitor of Jumonji C domain-containing histone demethylases (JHDMs), developed as a chemical probe to dissect the cellular functions of this enzyme subfamily [1]. It acts by mimicking both substrate and cofactor to bind the active site . The compound exhibits a defined in vitro inhibitory profile against a panel of JHDM enzymes [1]. Its methyl ester prodrug, Methylstat, was developed to overcome the limited cellular permeability of the parent acid [1].

Selective JHDM subfamily inhibitor (JMJD2A/C/E, PHF8, JMJD3)
Reported for in vitro biochemical assay context; cellular studies require Methylstat prodrug
Defined selectivity window over LSD1, PHDs, and FIH

Jhdm-IN-1 Procurement: Why Subfamily Selectivity Matters


The Jumonji C domain-containing histone demethylase (JHDM) superfamily comprises multiple subfamilies with distinct biological roles and substrate specificities [1]. Jhdm-IN-1 displays a specific inhibition profile across a subset of these enzymes that is not replicated by other JHDM inhibitors, which may exhibit divergent selectivity fingerprints, cellular permeability, and off-target activities [2]. Direct substitution with a different JHDM inhibitor without careful consideration of these parameters can lead to confounding experimental results and misinterpretation of biological outcomes [1].

Pan-Jumonji inhibitor (e.g., JIB-04)
Broad-spectrum JmjC inhibition may introduce off-target complexity and obscure JHDM-specific contributions.
KDM2/7 inhibitor (Daminozide)
Lacks JMJD2 subfamily coverage; substitution may not address JMJD2-mediated demethylation.
Cellular prodrug (Methylstat)
Jhdm-IN-1 shows poor cellular permeability; cellular target engagement requires Methylstat, limiting direct cellular use.

Jhdm-IN-1 Comparative Performance Data


Cellular Permeability & Efficacy: Jhdm-IN-1 vs. Methylstat

Jhdm-IN-1 (free acid) exhibits poor cellular permeability, showing no growth inhibition in JMJD2C-sensitive KYSE150 cells at concentrations up to 100 µM after 48 h [1][2]. In contrast, its methyl ester prodrug, Methylstat, demonstrates robust cellular activity, inhibiting KYSE150 cell growth with a GI50 of 5.1 µM [1][3]. This highlights a critical distinction: Jhdm-IN-1 is suitable only for in vitro biochemical assays, while Methylstat is required for cellular studies targeting the same JHDM enzymes.

Cell Growth (KYSE150)
Head-to-head
Jhdm-IN-1: inactive up to 100 µM
Methylstat GI₅₀ = 5.1 µM
Supports in vitro biochemical assay context; cell-based studies require prodrug.
Epigenetics Histone Demethylase Cellular Permeability

Off-Target Selectivity vs. LSD1, PHDs, FIH

Jhdm-IN-1 demonstrates a quantifiable selectivity window against several non-JmjC demethylases and hydroxylases [1]. It inhibits the lysine-specific demethylase LSD1 with an IC50 of 620 µM, representing a >144-fold selectivity over its most potent JHDM target (JMJD2C, IC50 = 3.4 µM) . Similarly, it shows >6-fold to >24-fold selectivity against the prolyl hydroxylases PHD1 (IC50 = 54 µM), PHD2 (IC50 = 83 µM), and PHD3 (IC50 = 31 µM), and a >6-fold selectivity against the asparaginyl hydroxylase FIH (IC50 = 22 µM) . This selectivity profile is a key differentiator from broader-spectrum 2-oxoglutarate oxygenase inhibitors like IOX1, which inhibits JMJD2C with an IC50 of 0.6 µM but also potently inhibits other JmjC demethylases with IC50s in the 0.07–1 µM range, lacking a defined selectivity window for the JHDM subfamily .

Selectivity Window
Reported
>144-fold over LSD1
>6–24-fold over PHD1/2/3
>6-fold over FIH
Defined selectivity window supports JHDM-specific assay interpretation.
Based on in vitro enzyme inhibition assays.
Epigenetics Histone Demethylase Selectivity Profiling

In Vitro Potency & Selectivity vs. JIB-04

Jhdm-IN-1 exhibits a distinct JHDM inhibition profile compared to the pan-Jumonji inhibitor JIB-04 [1][2]. Jhdm-IN-1 inhibits JMJD2C (IC50 = 3.4 µM), JMJD2A (IC50 = 4.3 µM), JMJD2E (IC50 = 5.9 µM), PHF8 (IC50 = 10 µM), and JMJD3 (IC50 = 43 µM) [1]. JIB-04, in contrast, shows nanomolar potency but with a different isoform rank order: JMJD2C (IC50 = 1100 nM), JMJD2A (IC50 = 445 nM), JMJD2E (IC50 = 340 nM), JMJD3 (IC50 = 855 nM), and also potently inhibits JARID1A (IC50 = 230 nM) and JMJD2B (IC50 = 435 nM) [2]. The key differentiation lies in their selectivity signatures: Jhdm-IN-1 preferentially inhibits the trimethyl lysine demethylase subfamily [1], whereas JIB-04 acts as a broad-spectrum Jumonji inhibitor across multiple subfamilies [2].

Inhibition Profile vs JIB-04
Cross-study comparable
Jhdm-IN-1 JMJD2C IC₅₀ 3.4 µM
JIB-04 JMJD2C IC₅₀ 1.1 µM
JIB-04 more potent but pan-selective
Subfamily-selective profile aids JHDM-specific pathway studies.
JIB-04 also inhibits KDM5 subfamily members.
Epigenetics Histone Demethylase JmjC Inhibitors

Subfamily Coverage: Jhdm-IN-1 vs. Daminozide

Jhdm-IN-1 and Daminozide inhibit different subfamilies of the Jumonji C domain-containing histone demethylases [1]. Jhdm-IN-1 targets the trimethyl lysine demethylase subfamily, inhibiting JMJD2A, JMJD2C, JMJD2E, PHF8, and JMJD3 with IC50 values ranging from 3.4 to 43 µM [1]. Daminozide, in contrast, is a selective inhibitor of the KDM2/7 subfamily, with IC50s of 0.55 µM for PHF8, 1.5 µM for KDM2A, and 2.1 µM for KDM7A, and shows >100-fold selectivity over other demethylase subfamilies . Notably, PHF8 is the only overlapping target, but the inhibition potency and subfamily selectivity profiles differ significantly.

Subfamily Coverage vs Daminozide
Cross-study comparable
Jhdm-IN-1: JMJD2A/C/E, PHF8
Daminozide: KDM2/7, PHF8 IC₅₀ 0.55 µM
Subfamily mismatch guides inhibitor selection; only Jhdm-IN-1 targets JMJD2.
PHF8 is an overlapping target with different potency.
Epigenetics Histone Demethylase Chemical Probe Selectivity

Solubility for In Vitro Biochemical Assays

Jhdm-IN-1 is soluble in DMSO to at least 100 mg/mL . For comparison, the closely related prodrug Methylstat has reported solubility in DMSO of >20 mg/mL [1]. This high solubility facilitates the preparation of concentrated stock solutions for in vitro biochemical assays, a practical advantage for high-throughput screening or dose-response studies. No specific aqueous solubility data was identified for Jhdm-IN-1, though general guidance suggests DMSO stock solutions should be aliquoted and stored at -20°C to maintain stability .

DMSO Solubility
Supporting evidence
>100 mg/mL
Supports concentrated stock preparation for screening.
Aqueous solubility data not reported.
Epigenetics Histone Demethylase Solubility

Jhdm-IN-1 Recommended Applications


In Vitro JHDM Enzyme Assays

Jhdm-IN-1 is optimally deployed in in vitro biochemical assays (e.g., AlphaScreen, MALDI-TOF MS) to study the enzymatic activity of the JHDM subfamily, including JMJD2A/C/E, PHF8, and JMJD3 [1]. Its defined IC50 values for each target enable dose-response profiling and comparative enzymology across these isoforms [1]. This application leverages the compound's selectivity window over off-target demethylases (LSD1, PHDs, FIH) and its high DMSO solubility .

Selective Chemical Probe for JHDM Subfamily

For experiments aimed at dissecting the specific biological functions of the JHDM subfamily without confounding inhibition of other Jumonji demethylases (e.g., KDM5) or LSD1, Jhdm-IN-1 serves as a more selective chemical probe than pan-Jumonji inhibitors like JIB-04 [1][2]. Its preferential inhibition of the trimethyl lysine demethylase subfamily [1] makes it suitable for generating hypotheses about JHDM-specific roles in chromatin regulation.

Biochemical vs. Cellular Activity with Methylstat

Jhdm-IN-1 is an essential control for studies utilizing its cell-active prodrug, Methylstat [1]. By comparing the effects of Jhdm-IN-1 (inactive in cells) and Methylstat (active in cells) on cellular phenotypes, researchers can attribute observed changes to on-target JHDM inhibition rather than off-target effects of the prodrug or its metabolites [1][3]. This pair is particularly valuable in KYSE150 esophageal cancer cells, where Methylstat shows a GI50 of 5.1 µM while Jhdm-IN-1 is inactive up to 100 µM [3].

High-Throughput Screening for JHDM Inhibitors

The high DMSO solubility (>100 mg/mL) of Jhdm-IN-1 facilitates its use as a positive control or reference inhibitor in HTS assays designed to identify novel JHDM inhibitors. Its well-characterized potency and selectivity profile provide a robust benchmark for validating assay performance and confirming the JHDM-specific activity of hit compounds.

Application
Selection Property
Validation Focus
In vitro JHDM enzyme assay studies
JHDM subfamily inhibition profile
Target engagement and selectivity window
JHDM-specific pathway dissection
Subfamily selectivity vs pan-JmjC inhibitors
Off-target confound assessment
Cellular activity validation with Methylstat prodrug
Cellular permeability context (requires prodrug)
On-target cellular phenotype attribution
JHDM inhibitor screening assays
High DMSO solubility for stock preparation
Assay performance benchmarking with reference inhibitor

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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